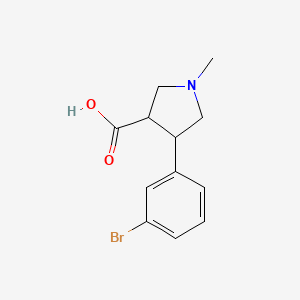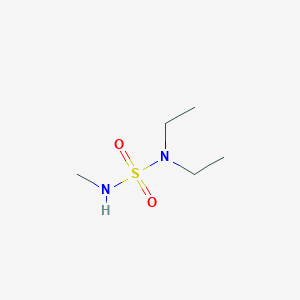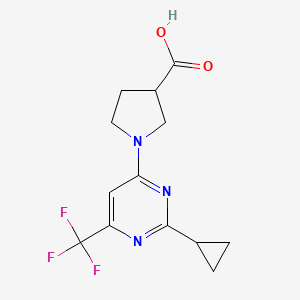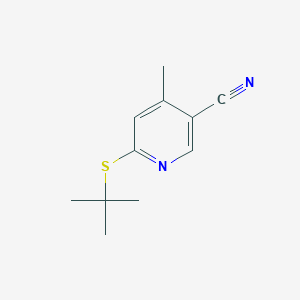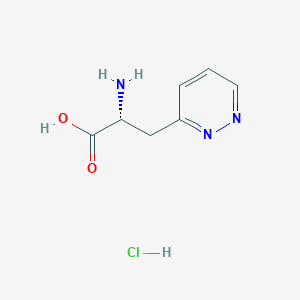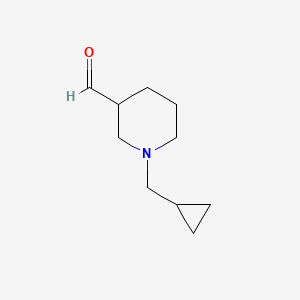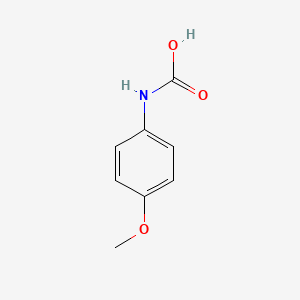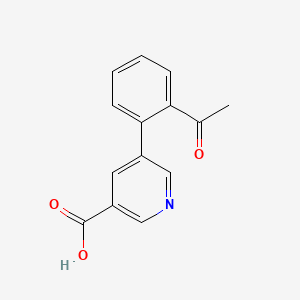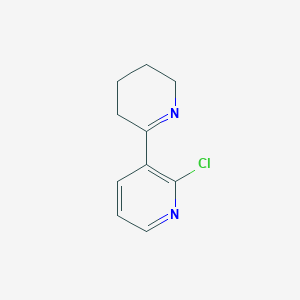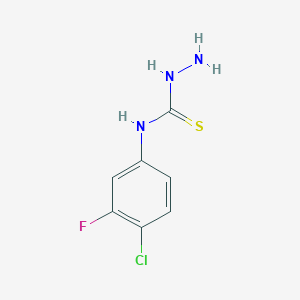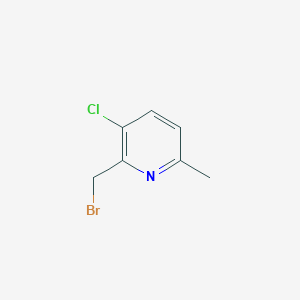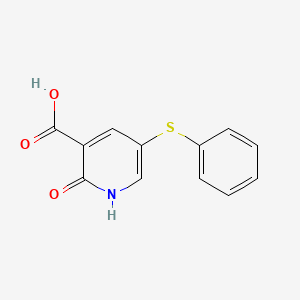
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a phenylthio group, a carboxylic acid group, and a keto group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the phenylthio group can be introduced via nucleophilic substitution, followed by oxidation to introduce the keto group. The carboxylic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. The use of palladium-catalyzed cross-coupling reactions is one example, where the phenylthio group is introduced via a thiol precursor. The reaction conditions are optimized to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfone or sulfoxide under appropriate conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylthio group can interact with hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the target protein.
相似化合物的比较
Similar Compounds
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
2-oxo-5-(Phenylthio)-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts specific chemical reactivity and biological activity. This compound’s ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
属性
分子式 |
C12H9NO3S |
|---|---|
分子量 |
247.27 g/mol |
IUPAC 名称 |
2-oxo-5-phenylsulfanyl-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9NO3S/c14-11-10(12(15)16)6-9(7-13-11)17-8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) |
InChI 键 |
GYYUPEWHDRSTHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CNC(=O)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


